molecular formula C20H22O9S2 B13862794 [(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate

[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate

Cat. No.: B13862794
M. Wt: 470.5 g/mol
InChI Key: NJSSICCENMLTKO-MMWAWKIVSA-N
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Description

[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[321]octan-2-yl] 4-methylbenzenesulfonate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the 6,8-dioxabicyclo[3.2.1]octane core.

    Introduction of the hydroxy group: The hydroxy group is introduced at the 3-position of the bicyclic core through selective oxidation.

    Sulfonylation: The hydroxy group is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Final coupling: The final step involves coupling the sulfonylated intermediate with another molecule of 4-methylbenzenesulfonate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonate groups can be reduced to form the corresponding alcohols.

    Substitution: The sulfonate groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the sulfonate groups can yield the corresponding alcohols.

Scientific Research Applications

[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme mechanisms and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxy and sulfonate groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate can be compared with similar compounds such as:

These compounds share similar bicyclic cores but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C20H22O9S2

Molecular Weight

470.5 g/mol

IUPAC Name

[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3/t16-,17?,18+,19+,20-/m0/s1

InChI Key

NJSSICCENMLTKO-MMWAWKIVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3CO[C@@H](O3)[C@@H](C2O)OS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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